5-(2-乙酰氧基苯甲酰)-2-氯吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

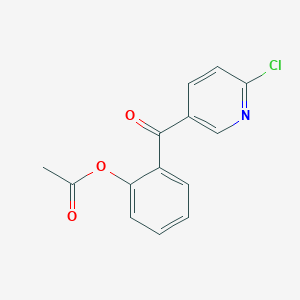

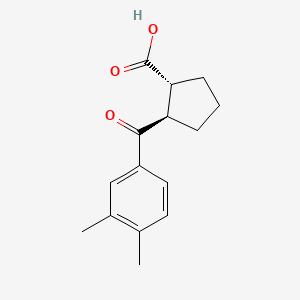

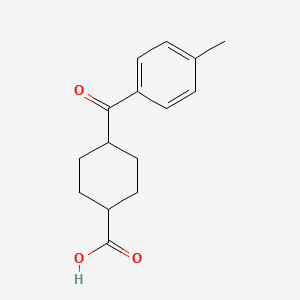

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and pyridine), a carbonyl group (C=O) as part of the acetoxybenzoyl group, and a chlorine atom attached to the pyridine ring. Techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The acetoxy group could undergo hydrolysis to form a carboxylic acid and acetate. The benzoyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups (like the acetoxy group) could make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular structure and the strength of intermolecular forces .科学研究应用

抗癌活性

乔等人(2021年)的研究合成了一系列基于类似于“5-(2-乙酰氧基苯甲酰)-2-氯吡啶”的衍生物的新型配合物,并评估了它们对各种癌细胞系的体外细胞毒性。研究发现,其中一些配合物显示出显著的抗癌活性,特别是对Hela癌细胞的作用,表明在癌症治疗中具有潜在应用(Qiao et al., 2021)。

汞离子的荧光探针

邵等人(2011年)报道了通过一锅法合成新型咪唑并[1,2-a]吡啶衍生物,其中涉及与“5-(2-乙酰氧基苯甲酰)-2-氯吡啶”相关的化合物。其中一种衍生物被发现是一种高效的汞离子荧光探针,可用于环境监测和汞离子检测(Shao et al., 2011)。

抗增殖剂

Al-Sanea等人(2015年)合成了一系列苯基吡啶基吡唑衍生物,其中包含类似于“5-(2-乙酰氧基苯甲酰)-2-氯吡啶”的结构基元。这些化合物被筛选其对60多种肿瘤细胞系的抗增殖活性,显示出广谱活性,突显了它们作为癌症治疗药物的潜力(Al-Sanea et al., 2015)。

药物化合物的多形性

Montis等人(2012年)研究了环取代的2-乙酰氧基苯甲酸的多形性,与“5-(2-乙酰氧基苯甲酰)-2-氯吡啶”密切相关。该研究确定了这些化合物的多形性形式,为它们的结构变化提供了见解,这可能对药物应用和材料科学产生影响(Montis et al., 2012)。

作用机制

Target of Action

It’s known that similar compounds, such as conjugates of hydroxy- and acetoxybenzoic acids, have been synthesized with dipeptides based on 4-aminobutanoic acid and glycine . These conjugates were evaluated as potential neuroprotective agents , suggesting that 5-(2-Acetoxybenzoyl)-2-chloropyridine might also interact with similar biological targets.

Mode of Action

It’s known that compounds containing the 2-acetoxybenzoyl subunit have superior antiplatelet activity . This suggests that 5-(2-Acetoxybenzoyl)-2-chloropyridine might interact with its targets, leading to changes that could potentially inhibit platelet aggregation.

Biochemical Pathways

It’s known that similar compounds inhibit platelet aggregation induced by adenosine-5-diphosphate, collagen, and arachidonic acid . This suggests that 5-(2-Acetoxybenzoyl)-2-chloropyridine might affect similar pathways, leading to downstream effects such as the prevention of thrombotic events.

Result of Action

It’s known that similar compounds have shown potential as neuroprotective agents and inhibitors of platelet aggregation . This suggests that 5-(2-Acetoxybenzoyl)-2-chloropyridine might have similar effects.

Action Environment

It’s known that the synthesis of similar compounds involves careful temperature control , suggesting that the action of 5-(2-Acetoxybenzoyl)-2-chloropyridine might also be influenced by environmental conditions such as temperature.

未来方向

属性

IUPAC Name |

[2-(6-chloropyridine-3-carbonyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c1-9(17)19-12-5-3-2-4-11(12)14(18)10-6-7-13(15)16-8-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVQDEOKLMNDIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CN=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642179 |

Source

|

| Record name | 2-(6-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Acetoxybenzoyl)-2-chloropyridine | |

CAS RN |

898786-44-2 |

Source

|

| Record name | 2-(6-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)

![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)

![cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345398.png)

![cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345399.png)

![cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345400.png)

![cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345401.png)